

# Spectroscopic Profile of Sodium N-chlorobenzenesulfonamide (Chloramine-B): A Technical Guide

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## Compound of Interest

Compound Name:	Sodium N-chlorobenzenesulfonamide
Cat. No.:	B8699149

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This technical guide provides a comprehensive overview of the spectroscopic data for **Sodium N-chlorobenzenesulfonamide**, commonly known as Chloramine-B. The document presents quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy in structured tables for easy reference and comparison. Detailed experimental protocols for acquiring these spectra are also provided, along with visualizations of key reaction pathways involving this versatile reagent.

## Spectroscopic Data

The following sections summarize the key spectroscopic data for **Sodium N-chlorobenzenesulfonamide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **Sodium N-chlorobenzenesulfonamide**. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data are presented below.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Sodium N-chlorobenzenesulfonamide**<sup>[1]</sup>

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
7.82	Doublet	Ortho-protons (H-2, H-6)
7.53	Doublet	Meta-protons (H-3, H-5) & Para-proton (H-4)

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Sodium N-chlorobenzenesulfonamide**[\[1\]](#)

Chemical Shift ( $\delta$ ) ppm	Assignment
143.6	C-1 (ipso-carbon attached to S)
132.8	C-4 (para-carbon)
129.2	C-3, C-5 (meta-carbons)
127.1	C-2, C-6 (ortho-carbons)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **Sodium N-chlorobenzenesulfonamide**. The key vibrational frequencies are listed in the table below.

Table 3: FT-IR Spectroscopic Data for **Sodium N-chlorobenzenesulfonamide**[\[1\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3065	Medium	C-H Aromatic Stretch
1476	Strong	C=C Aromatic Stretch
1447	Strong	C=C Aromatic Stretch
1310	Strong	Asymmetric SO <sub>2</sub> Stretch
1156	Strong	Symmetric SO <sub>2</sub> Stretch
1088	Strong	C-N Stretch
920	Strong	S-N Stretch
750	Strong	C-H Out-of-plane Bend
689	Strong	C-S Stretch

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. **Sodium N-chlorobenzenesulfonamide** exhibits a characteristic absorption maximum in the ultraviolet region.

Table 4: UV-Vis Spectroscopic Data for **Sodium N-chlorobenzenesulfonamide**

Wavelength ( $\lambda_{\text{max}}$ )	Solvent
~229-245 nm	Water

Note: The  $\lambda_{\text{max}}$  can be influenced by the solvent and pH of the solution.

## Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

## NMR Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **Sodium N-chlorobenzenesulfonamide**.

Materials:

- **Sodium N-chlorobenzenesulfonamide** (Chloramine-B)
- Deuterated solvent (e.g., Deuterium Oxide,  $\text{D}_2\text{O}$ )
- NMR tubes (5 mm)
- NMR Spectrometer (e.g., Bruker, Varian)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **Sodium N-chlorobenzenesulfonamide** in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{D}_2\text{O}$ ) directly in an NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to obtain a homogeneous field, resulting in sharp, symmetrical peaks.
- $^1\text{H}$  NMR Acquisition:
  - Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse sequence.
  - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
  - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:

- Acquire the  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.
- Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
- A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID).
  - Phase the spectrum to obtain a flat baseline.
  - Calibrate the chemical shift scale using the residual solvent peak as a reference.
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

## Attenuated Total Reflectance (ATR)-IR Spectroscopy

Objective: To obtain the FT-IR spectrum of solid **Sodium N-chlorobenzenesulfonamide**.

Materials:

- **Sodium N-chlorobenzenesulfonamide** (Chloramine-B) powder
- FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
- Spatula
- Solvent for cleaning (e.g., isopropanol or ethanol)
- Lint-free wipes

Procedure:

- Background Spectrum:

- Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable solvent.
- Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Application:
  - Place a small amount of the solid **Sodium N-chlorobenzenesulfonamide** powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
  - Apply pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.
- Spectrum Acquisition:
  - Acquire the IR spectrum of the sample.
  - Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400  $\text{cm}^{-1}$ .
- Data Processing and Cleaning:
  - The software will automatically subtract the background spectrum from the sample spectrum.
  - Label the significant peaks in the spectrum.
  - After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a solvent and lint-free wipe.

## UV-Vis Spectroscopy

Objective: To determine the UV-Vis absorption spectrum of **Sodium N-chlorobenzenesulfonamide** in an aqueous solution.

Materials:

- **Sodium N-chlorobenzenesulfonamide** (Chloramine-B)
- Distilled or deionized water
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes

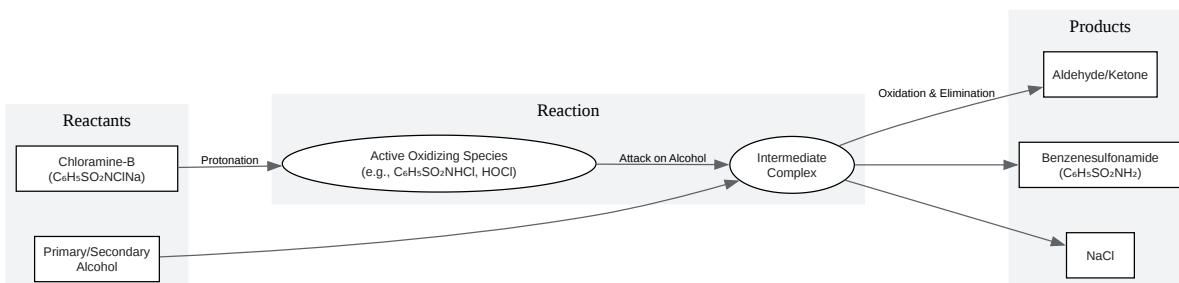
Procedure:

- Solution Preparation:
  - Prepare a stock solution of **Sodium N-chlorobenzenesulfonamide** of a known concentration (e.g., 100 mg/L) by accurately weighing the solid and dissolving it in a volumetric flask with distilled or deionized water.
  - Prepare a series of dilutions from the stock solution to obtain concentrations within the linear range of the spectrophotometer.
- Instrument Setup:
  - Turn on the spectrophotometer and allow it to warm up.
  - Set the wavelength range for scanning (e.g., 200-400 nm).
- Measurement:
  - Fill a quartz cuvette with the solvent (distilled or deionized water) to be used as a blank and record the baseline.
  - Rinse the cuvette with one of the sample solutions and then fill it with the same solution.
  - Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.
  - Repeat the measurement for all the prepared dilutions.
- Data Analysis:

- Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).
- If quantitative analysis is required, a calibration curve of absorbance versus concentration can be plotted to determine the molar absorptivity according to the Beer-Lambert law.

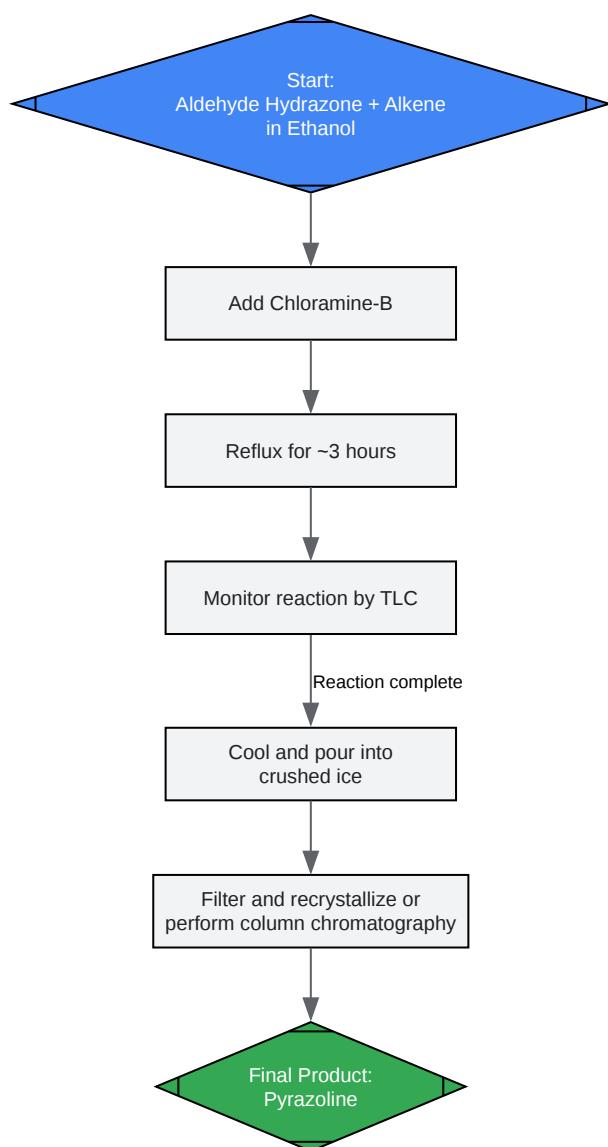
## Signaling Pathways and Experimental Workflows

**Sodium N-chlorobenzenesulfonamide** (Chloramine-B) is a versatile reagent in organic synthesis, primarily utilized as an oxidizing agent. The following diagrams, created using the DOT language, illustrate key reaction pathways and experimental workflows.



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Caption: General mechanism for the oxidation of alcohols by Chloramine-B.



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Caption: Experimental workflow for the synthesis of pyrazolines using Chloramine-B.

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## References

- 1. rsc.org [rsc.org]
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